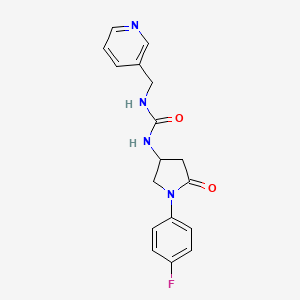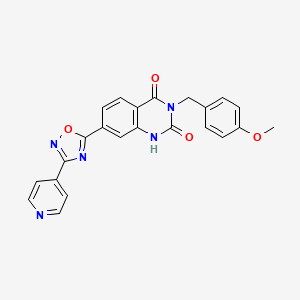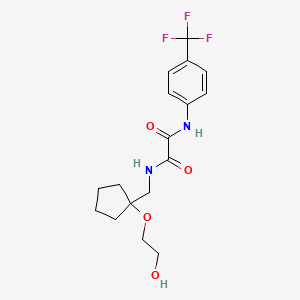![molecular formula C22H17ClN2O3 B2620212 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922109-93-1](/img/structure/B2620212.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
Some physical and chemical properties of similar compounds are available. For example, “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine” has a molecular formula of C13H9ClN2O, a molar mass of 244.68, a predicted density of 1.327±0.06 g/cm3, a melting point of 233-236°C, a predicted boiling point of 334.4±41.0 °C, a flashing point of 156°C, and a vapor pressure of 0.000128mmHg at 25°C .Mechanism of Action
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders.
Mode of Action
This compound: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by This compound affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of the Dopamine D2 receptor . This can result in a reduction in dopamine-mediated responses, which may be beneficial in conditions where dopamine activity is abnormally high.
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-12-7-13(2)9-14(8-12)21(26)24-16-4-6-19-17(11-16)22(27)25-18-10-15(23)3-5-20(18)28-19/h3-11H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQHUAWQDOQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)
![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)

![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)